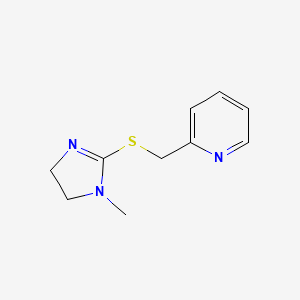
2-(((1-Methyl-4,5-dihydro-1H-imidazol-2-yl)thio)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1-Methyl-4,5-dihydro-1H-imidazol-2-yl)thio)methyl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Methyl-4,5-dihydro-1H-imidazol-2-yl)thio)methyl)pyridine typically involves the reaction of 2-chloromethylpyridine with 1-methyl-4,5-dihydro-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(((1-Methyl-4,5-dihydro-1H-imidazol-2-yl)thio)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
2-(((1-Methyl-4,5-dihydro-1H-imidazol-2-yl)thio)methyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(((1-Methyl-4,5-dihydro-1H-imidazol-2-yl)thio)methyl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s imidazole ring can coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 1H-Imidazole, 4,5-dihydro-2-methyl-
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Uniqueness
2-(((1-Methyl-4,5-dihydro-1H-imidazol-2-yl)thio)methyl)pyridine is unique due to its combined imidazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Biological Activity
The compound 2-(((1-Methyl-4,5-dihydro-1H-imidazol-2-yl)thio)methyl)pyridine , often referred to as a thioether derivative of pyridine, has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2S, and it features a pyridine ring substituted with a thioether group derived from a methyl-imidazole. This structure is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with imidazole and thioether functionalities exhibit notable antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range between 3.12 to 12.5 µg/mL, demonstrating their potential as antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. A notable study highlighted its ability to inhibit Polo-like Kinase 1 (Plk1), a critical regulator of cell division. The compound induced mitotic arrest and apoptosis in cancer cell lines such as HeLa and L363, with IC50 values indicating significant potency .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 4.4 | Plk1 inhibition |
| Compound B | L363 | 3.5 | Apoptosis induction |
| This compound | HeLa | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory properties of thioether-containing compounds have been documented in literature. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. While specific data on our compound is limited, related studies suggest that similar structures can effectively reduce inflammation in various models .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the structure–activity relationship (SAR) of thioether derivatives, including our compound. The results indicated that modifications at the imidazole ring significantly influenced the anticancer activity against Plk1 .
- Antimicrobial Efficacy : In a comparative analysis of several thioether compounds, it was found that those with enhanced lipophilicity showed improved permeability and thus higher antibacterial activity against resistant strains of bacteria .
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine |
InChI |
InChI=1S/C10H13N3S/c1-13-7-6-12-10(13)14-8-9-4-2-3-5-11-9/h2-5H,6-8H2,1H3 |
InChI Key |
UKQYJNXDPQVSFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1SCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















